DC-S239

Description

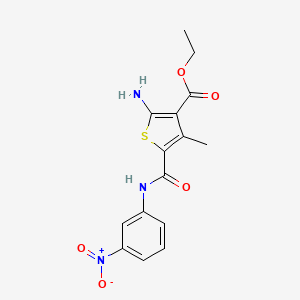

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15N3O5S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C15H15N3O5S/c1-3-23-15(20)11-8(2)12(24-13(11)16)14(19)17-9-5-4-6-10(7-9)18(21)22/h4-7H,3,16H2,1-2H3,(H,17,19) |

InChI Key |

SIVTXLSKYVOFHS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DC-S239 ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate |

Origin of Product |

United States |

Foundational & Exploratory

DC-S239: A Selective Inhibitor of Histone Methyltransferase SET7

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DC-S239 is a potent and selective small-molecule inhibitor of the histone methyltransferase SET7 (also known as SETD7, KMT7, or SET9). SET7 is a lysine methyltransferase that plays a crucial role in regulating gene expression and various cellular processes through the methylation of both histone and non-histone proteins. Dysregulation of SET7 activity has been implicated in a range of diseases, including cancer, making it an attractive therapeutic target. This compound was identified through a combination of pharmacophore- and docking-based virtual screening, followed by chemical optimization. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, selectivity profile, and the experimental protocols used for its characterization.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound against SET7

| Parameter | Value |

| IC50 | 4.59 µM |

Table 2: Selectivity Profile of this compound

| Methyltransferase | Percent Inhibition at 100 µM |

| SET7 | 90% |

| DNMT1 | < 45% |

| DOT1L | < 45% |

| EZH2 | < 45% |

| NSD1 | < 45% |

| SETD8 | < 45% |

| G9a | < 45% |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| MCF7 | Breast Cancer | 10.93 µM |

| HL-60 | Promyelocytic Leukemia | 16.43 µM |

| MV4-11 | Acute Myeloid Leukemia | Not specified |

| HCT116 | Colon Cancer | No significant effect |

| DHL4 | Lymphoma | No significant effect |

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of this compound.

Virtual Screening Workflow

This compound was identified from a virtual screening campaign that integrated pharmacophore modeling and molecular docking. The general workflow is outlined below.

1. Pharmacophore Model Generation: A pharmacophore model was generated based on the structure of known SET7 inhibitors. This model defined the key chemical features required for binding to the SET7 active site.

2. Database Screening: The pharmacophore model was used to screen a large compound database, filtering for molecules that matched the defined features.

3. Molecular Docking: The filtered compounds were then subjected to molecular docking simulations using a model of the SET7 protein structure. This step predicted the binding pose and affinity of each compound.

4. Hit Identification and Optimization: Compounds with favorable docking scores and predicted interactions with key residues in the SET7 active site were selected as initial hits. DC-S100 was identified as a hit compound, and subsequent structure-activity relationship (SAR) studies and chemical modifications led to the discovery of the more potent and selective this compound.

Biochemical Inhibition Assay (AlphaLISA)

The inhibitory activity of this compound against SET7 and other methyltransferases was determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method.

Protocol:

-

Reaction Setup: The reaction was performed in a 384-well plate. The reaction mixture contained recombinant human SET7 enzyme, a biotinylated histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM) as the methyl donor, in an appropriate assay buffer.

-

Inhibitor Addition: this compound, dissolved in DMSO, was added to the reaction mixture at various concentrations. A DMSO control (no inhibitor) was also included.

-

Incubation: The reaction was incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Detection: Streptavidin-coated donor beads and anti-methylated lysine antibody-conjugated acceptor beads were added to the wells. In the absence of inhibition, the methylated biotinylated peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal upon excitation.

-

Data Analysis: The signal was measured using a plate reader. The percentage of inhibition was calculated relative to the DMSO control, and the IC50 value was determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or Alamar Blue)

The anti-proliferative effects of this compound on various cancer cell lines were assessed using either an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF7, HL-60) were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of this compound (typically from 0 to 100 µM) for a specified duration (e.g., 120 hours).

-

Reagent Addition: After the treatment period, MTT or Alamar Blue reagent was added to each well.

-

Incubation: The plates were incubated for a few hours to allow viable cells to metabolize the reagent. In the MTT assay, this results in the formation of purple formazan crystals. In the Alamar Blue assay, the reagent changes color and becomes fluorescent.

-

Signal Quantification: For the MTT assay, a solubilization solution was added to dissolve the formazan crystals, and the absorbance was measured. For the Alamar Blue assay, fluorescence or absorbance was measured directly.

-

Data Analysis: The cell viability was calculated as a percentage of the untreated control cells. The IC50 values were determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

SET7 is known to regulate a multitude of cellular signaling pathways. Inhibition of SET7 by this compound is expected to modulate these pathways, leading to its observed anti-cancer effects.

DC-S239: A Potent and Selective Histone Methyltransferase SET7 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of DC-S239, a potent and selective inhibitor of the histone methyltransferase SET7. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a chemical probe and potential therapeutic agent.

Molecular Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the chemical formula C15H15N3O5S.[1] Its structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)formamido]thiophene-3-carboxylate | [1] |

| CAS Number | 303141-21-1 | [1] |

| Chemical Formula | C15H15N3O5S | [1] |

| Molecular Weight | 349.36 g/mol | [1] |

| Exact Mass | 349.0732 | [1] |

| SMILES | O=C(C1=C(N)SC(C(NC2=CC=CC(--INVALID-LINK--=O)=C2)=O)=C1C)OCC | [1] |

| InChI Key | SIVTXLSKYVOFHS-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability | [1] |

Biological Activity and Pharmacological Properties

This compound is a potent and selective inhibitor of SET7 (also known as SETD7 or KMT7), a histone methyltransferase that monomethylates histone H3 at lysine 4 (H3K4) and various non-histone proteins.[2][3] Inhibition of SET7 has been implicated in various cellular processes, including cell cycle control, DNA damage response, and gene transcription, making it a target of interest for therapeutic intervention in diseases such as cancer.

Table 3: In Vitro Biological Activity of this compound

| Target | IC50 (μM) | Assay Type | Reference |

| SET7 | 4.59 | Enzymatic Assay | |

| DNMT1 | >100 | Enzymatic Assay | |

| DOT1L | >100 | Enzymatic Assay | |

| EZH2 | >100 | Enzymatic Assay | |

| G9a | >100 | Enzymatic Assay | |

| NSD1 | >100 | Enzymatic Assay | |

| SETD8 | >100 | Enzymatic Assay |

Table 4: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Assay | Reference |

| MCF7 | Breast Cancer | 10.93 | Cell Proliferation | |

| HL-60 | Acute Promyelocytic Leukemia | 16.43 | Cell Proliferation | |

| MV4-11 | Acute Myeloid Leukemia | > 50 | Cell Proliferation | |

| HCT116 | Colorectal Carcinoma | > 50 | Cell Proliferation | |

| DHL4 | Diffuse Large B-cell Lymphoma | > 50 | Cell Proliferation |

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of this compound, based on the study by Ding et al. (2018).

SET7 Enzymatic Inhibition Assay

This assay determines the in vitro potency of this compound against the SET7 methyltransferase.

Materials:

-

Recombinant human SET7 protein

-

Biotinylated histone H3 (1-21) peptide substrate

-

S-(5'-adenosyl)-L-homocysteine (SAH)

-

AlphaLISA® anti-H3K4me1 acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

384-well microplate

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 2.5 µL of the compound solution to the wells of a 384-well plate.

-

Add 5 µL of SET7 enzyme and 2.5 µL of biotinylated H3 peptide substrate to each well.

-

Initiate the reaction by adding 5 µL of SAH.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a solution containing AlphaLISA® acceptor beads.

-

Add 5 µL of streptavidin-coated donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Cell Proliferation Assay

This assay evaluates the effect of this compound on the growth of various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF7, HL-60, MV4-11, HCT116, DHL4)

-

Complete cell culture medium (specific to each cell line)

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear-bottom microplates

-

Luminometer

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents by shaking the plate for 2 minutes.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SET7 signaling pathway and the experimental workflow for the identification and characterization of this compound.

Caption: SET7 methylates histone and non-histone proteins, regulating key cellular processes.

Caption: Workflow for the discovery and characterization of this compound as a SET7 inhibitor.

References

- 1. medkoo.com [medkoo.com]

- 2. Identification and Characterizations of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Scaffold Hopping- and 2D-Molecular Fingerprint-Based Similarity Search - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Set7/9 Impacts <i>COL2A1</i> Expression Through Binding and Repression of SirT1 Histone Deacetylation [ouci.dntb.gov.ua]

SET7: A Double-Edged Sword in Breast Cancer and a Novel Therapeutic Target

For Immediate Release

[City, State] – [Date] – The lysine methyltransferase SET7, also known as SETD7, is emerging as a critical and complex player in the landscape of breast cancer biology. A comprehensive analysis of recent research reveals its multifaceted role in tumor progression, patient prognosis, and its potential as a therapeutic target. This in-depth guide synthesizes the current understanding of SET7 for researchers, scientists, and drug development professionals, detailing its intricate signaling networks, prognostic significance, and methodologies for its investigation.

SET7's influence on breast cancer is highly context-dependent, acting as both a tumor promoter and a suppressor through its interaction with key cellular pathways. Its expression levels and activity can significantly impact patient outcomes, varying across different breast cancer subtypes. This guide provides a thorough examination of these roles, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

The Dichotomous Role of SET7 in Breast Cancer Progression

SET7's function in breast cancer is not straightforward. Its ability to methylate both histone and non-histone proteins allows it to regulate a wide array of cellular processes, including gene expression, protein stability, and DNA damage response.

As a Tumor Promoter:

-

Estrogen Receptor Alpha (ERα) Stabilization: SET7 methylates ERα at lysine 302, leading to its stabilization and enhanced transcriptional activity. This is crucial in the majority of breast cancers that are ER-positive, where ERα signaling drives tumor growth.[1][2] Inhibition of SET7 has been shown to decrease ERα expression and transcriptional activity, thereby impeding estrogen-dependent cell proliferation.[3]

-

Activation of Pro-Proliferative and Pro-Metastatic Factors: SET7 can activate the transcription of RUNX2, a key factor in breast cancer cell proliferation, migration, and invasion.[4][5][6] It also promotes the expression of vascular endothelial growth factor (VEGF) through its interaction with GATA1, fostering tumor angiogenesis.[7]

-

Regulation of Redox Homeostasis: SET7 acts as a positive activator of the KEAP1-NRF2 pathway, which protects cancer cells from oxidative stress by upregulating antioxidant enzymes.[8][9] This allows tumor cells to survive in a high-stress environment.

As a Tumor Suppressor:

-

Inhibition of Epithelial-Mesenchymal Transition (EMT): SET7 can suppress EMT, a critical process for cancer metastasis, by methylating and promoting the degradation of DNMT1 and E2F1, leading to decreased expression of the EMT-inducing transcription factor Snail.[7]

-

Modulation of p53 Activity: While some studies suggest SET7 is dispensable for the p53-mediated DNA damage response in vivo[10], others indicate it can methylate and regulate p53, a critical tumor suppressor.[8] The precise role of this interaction in breast cancer warrants further investigation.

Prognostic Significance of SET7 Expression

The prognostic value of SET7 expression in breast cancer is subtype-dependent, leading to some conflicting reports in the literature.

-

Overall Poor Prognosis: Several studies indicate that high SET7 expression is associated with a poorer prognosis in breast cancer patients.[8][9] An analysis of The Cancer Genome Atlas (TCGA) database revealed that patients with high SET7 expression had a median survival time of 9.5 years, compared to 18.1 years for those with low expression.[8][9]

-

Subtype-Specific Prognosis: The impact of SET7 expression on patient outcomes differs across breast cancer subtypes. High SET7 expression is particularly correlated with worse recurrence-free survival in the basal-like subtype.[11][12] Conversely, in the luminal A subtype, high SET7 expression is associated with worse recurrence-free survival in patients receiving only endocrine therapy.[11]

-

Association with HER2-Enriched Subtype: SET7 expression is highest in the HER2 (ERBB2)-enriched molecular subtype.[11][12] High SET7-expressing tumors also show a higher rate of ERBB2 mutations.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on SET7 in breast cancer.

| Patient Cohort | Parameter Measured | Finding | Reference |

| TCGA (n=1086) | Median Overall Survival | High SET7 Expression: 9.5 years | [8][9] |

| Low SET7 Expression: 18.1 years | [8][9] | ||

| Basal-like Subtype | Recurrence-Free Survival | High SET7 expression correlated with worse RFS (p < 0.009) | [11][12] |

| HER2-Enriched Subtype | ERBB2 Mutation Rate | High SET7 Tumors: 20% | [11] |

| Low SET7 Tumors: 5% | [11] | ||

| Luminal A Subtype (Endocrine Therapy Only) | Recurrence-Free Survival | High SET7 expression correlated with worse RFS (p = 0.0325) | [11] |

| Cell Line | Experimental Condition | Quantitative Effect | Reference |

| MCF-7 | Treatment with Cyproheptadine (SET7 inhibitor) | Decreased expression and transcriptional activity of ERα | [3] |

| MCF-7 | Treatment with Cyproheptadine (SET7 inhibitor) | Inhibition of estrogen-dependent cell growth | [3] |

| MCF-7 and MDA-MB-231 | Downregulation of SET7 | Impaired expression of antioxidant enzymes | [8][9] |

| MCF-7 and MDA-MB-231 | Knockdown of SET7 | Robustly inhibited migration and invasion activities | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of SET7, the following diagrams have been generated using the DOT language.

Caption: SET7's dual role in breast cancer signaling pathways.

Caption: Workflow for evaluating SET7 inhibitors in breast cancer.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of SET7 in breast cancer.

Immunohistochemistry (IHC) for SET7 in Breast Cancer Tissue

Objective: To determine the expression and localization of SET7 protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.

Materials:

-

FFPE breast cancer tissue slides (4-5 µm thick)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-SETD7 polyclonal antibody (Dilution to be optimized, typically 1:100 - 1:500)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Peroxidase Blocking:

-

Incubate sections in 3% H2O2 in methanol for 10 minutes to block endogenous peroxidase activity.[13]

-

Rinse with PBS twice for 5 minutes each.

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with the primary anti-SET7 antibody at the optimized dilution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS three times for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse with PBS three times for 5 minutes each.

-

Apply DAB substrate solution and incubate until the desired color intensity develops (typically < 5 minutes).[13]

-

Wash slides with deionized water.

-

-

Counterstaining and Mounting:

Cell Viability Assay (MTT/MTS) for SET7 Inhibition

Objective: To assess the effect of SET7 inhibition on the viability and proliferation of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

SET7 inhibitor (e.g., cyproheptadine) or siRNA targeting SET7

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Plate reader

Protocol:

-

Cell Seeding:

-

Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15]

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Treatment:

-

Treat cells with various concentrations of the SET7 inhibitor or transfect with SET7 siRNA. Include appropriate vehicle controls (e.g., DMSO) and negative controls (e.g., non-targeting siRNA).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT/MTS Assay:

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

In Vivo Xenograft Studies

Objective: To evaluate the effect of SET7 inhibition on breast cancer tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Breast cancer cells (e.g., MCF-7, MDA-MB-231)

-

Matrigel (optional, for enhancing tumor take)

-

SET7 inhibitor

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation and Implantation:

-

Harvest breast cancer cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel.

-

Subcutaneously inject 1-10 million cells into the flank of each mouse. For ER+ cells like MCF-7, estrogen supplementation may be required.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

-

Inhibitor Administration:

-

Administer the SET7 inhibitor and vehicle control to their respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

-

Tumor Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal weight and overall health.

-

-

Study Endpoint and Analysis:

-

At the end of the study (due to tumor size limits or treatment duration), euthanize the mice.

-

Excise tumors, weigh them, and process them for further analysis (e.g., IHC, western blotting).

-

Compare tumor growth rates and final tumor weights between the treatment and control groups.

-

Future Directions and Therapeutic Potential

The complex role of SET7 in breast cancer presents both challenges and opportunities for therapeutic development. Its context-dependent functions necessitate a deep understanding of the molecular subtype and signaling landscape of a given tumor to predict the response to a SET7-targeting therapy.

The identification of small molecule inhibitors of SET7, such as the repurposed antiallergy drug cyproheptadine[3], provides a promising starting point for drug discovery efforts. Further development of more potent and selective SET7 inhibitors is warranted.

Future research should focus on:

-

Elucidating the precise mechanisms that dictate SET7's switch between tumor-promoting and tumor-suppressing roles.

-

Identifying biomarkers that can predict which patients are most likely to benefit from SET7 inhibition.

-

Investigating the efficacy of SET7 inhibitors in combination with existing breast cancer therapies, such as endocrine therapy or chemotherapy, particularly in resistant tumors.

References

- 1. Regulation of Estrogen Receptor Alpha by the SET7 lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of estrogen receptor alpha by the SET7 lysine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Cyproheptadine as an Inhibitor of SET Domain Containing Lysine Methyltransferase 7/9 (Set7/9) That Regulates Estrogen-Dependent Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of SET domain containing lysine methyltransferase 7 in tumorigenesis and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SET7/9 promotes multiple malignant processes in breast cancer development via RUNX2 activation and is negatively regulated by TRIM21 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SETD7 is a prognosis predicting factor of breast cancer and regulates redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The methyltransferase Set7/9 (Setd7) is dispensable for the p53-mediated DNA damage response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SETD7 Expression Is Associated with Breast Cancer Survival Outcomes for Specific Molecular Subtypes: A Systematic Analysis of Publicly Available Datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 14. bosterbio.com [bosterbio.com]

- 15. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Selective SET7 Inhibitor DC-S239: A Technical Overview of its Role in Gene Transcription

For Immediate Release

This technical guide provides an in-depth analysis of DC-S239, a potent and selective inhibitor of the histone methyltransferase SET7. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its impact on gene transcription, and the experimental protocols utilized for its characterization.

Core Concepts: SET7 and its Role in Gene Transcription

SET7 (also known as SETD7, KMT7, or SET9) is a lysine methyltransferase that plays a crucial role in regulating gene expression. It catalyzes the monomethylation of histone H3 at lysine 4 (H3K4me1), an epigenetic mark predominantly associated with the enhancers of active genes. By influencing chromatin structure, SET7-mediated H3K4 methylation is a key step in facilitating the binding of transcription factors and the initiation of gene transcription. Beyond histones, SET7 also methylates a variety of non-histone proteins, including transcription factors and tumor suppressors, thereby modulating their activity and stability. The multifaceted role of SET7 makes it a significant target in various diseases, including cancer.

This compound: A Selective Inhibitor of SET7

This compound was identified through a combination of pharmacophore- and docking-based virtual screening and subsequent chemical optimization. It acts as a selective inhibitor of SET7, demonstrating potent activity against this enzyme while exhibiting minimal effects on other histone methyltransferases.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) |

| SET7 | 4.59 |

Table 2: Selectivity Profile of this compound

| Enzyme | Inhibition at 100 μM |

| DNMT1 | < 45% |

| DOT1L | < 45% |

| EZH2 | < 45% |

| NSD1 | < 45% |

| SETD8 | < 45% |

| G9a | < 45% |

| SET7 | 90% |

Table 3: Anti-proliferative Activity of this compound

| Cell Line | IC50 (μM) after 120h |

| MCF7 (Breast Cancer) | 10.93 |

| HL60 (Leukemia) | 16.43 |

| MV4-11 (Leukemia) | Not specified, but proliferation inhibited |

| HCT116 (Colon Cancer) | No significant effect |

| DHL4 (Lymphoma) | No significant effect |

Mechanism of Action and Effects on Gene Transcription

This compound exerts its effects by directly inhibiting the catalytic activity of SET7. By blocking SET7-mediated H3K4 monomethylation, this compound is predicted to alter the epigenetic landscape at gene regulatory regions. This inhibition can lead to a more condensed chromatin state at enhancers, thereby repressing the transcription of SET7 target genes. The anti-proliferative effects observed in specific cancer cell lines suggest that this compound may selectively modulate the expression of genes critical for cancer cell growth and survival.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

SET7 Inhibition Assay (AlphaLISA)

This assay quantifies the inhibitory effect of compounds on SET7 methyltransferase activity.

-

Reagents and Materials:

-

Recombinant human SET7 protein

-

Biotinylated histone H3 peptide (amino acids 1-21) substrate

-

S-adenosyl-L-methionine (SAM) as a methyl donor

-

AlphaLISA anti-methyl-Histone H3 Lysine 4 (H3K4me1) Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

384-well white opaque assay plates

-

This compound and control compounds

-

-

Procedure:

-

A reaction mixture containing SET7 enzyme, biotinylated H3 peptide, and the test compound (this compound or control) in assay buffer is prepared.

-

The enzymatic reaction is initiated by the addition of SAM.

-

The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

AlphaLISA Acceptor beads are added to the wells, followed by incubation to allow binding to the methylated substrate.

-

Streptavidin Donor beads are then added, and the plate is incubated in the dark.

-

The plate is read on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of H3K4me1 produced.

-

IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF7, HL60)

-

Complete cell culture medium

-

This compound and vehicle control (e.g., DMSO)

-

MTT reagent or CellTiter-Glo® reagent

-

96-well clear or opaque-walled cell culture plates

-

Plate reader (spectrophotometer or luminometer)

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Cells are incubated for a specified period (e.g., 120 hours).

-

For the MTT assay, MTT reagent is added to each well, and the plate is incubated to allow the formation of formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured.

-

For the CellTiter-Glo® assay, the reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.

-

Future Directions

While this compound has been established as a selective SET7 inhibitor with anti-proliferative effects in certain cancer cells, further research is required to fully elucidate its impact on global gene transcription. Future studies employing techniques such as RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) in this compound-treated cells will be instrumental in identifying the specific genes and pathways regulated by SET7 and modulated by this inhibitor. Such investigations will provide a more comprehensive understanding of the therapeutic potential of targeting SET7 with selective inhibitors like this compound.

The Expanding Substrate Landscape of SET7: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Substrates of the SET7 Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

SETD7, also known as SET7/9, is a member of the SET domain-containing family of protein lysine methyltransferases that plays a pivotal role in a diverse array of cellular processes.[1] Initially identified as a histone methyltransferase responsible for the monomethylation of histone H3 at lysine 4 (H3K4me1), a mark associated with active gene transcription, SETD7's substrate repertoire has expanded significantly to include a multitude of non-histone proteins.[2][3] This functional versatility positions SETD7 as a critical regulator of gene expression, DNA damage response, cell cycle control, and signal transduction.[4][5] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4]

This technical guide provides a comprehensive overview of the known substrates of SET7, presenting quantitative data, detailed experimental protocols for their identification and characterization, and visual representations of the key signaling pathways and experimental workflows involved.

Data Presentation: SET7 Substrates and Kinetic Parameters

The identification of SET7 substrates has revealed a consensus recognition motif, typically [K/R]-[S/T/A]-K, where K is the target lysine for methylation.[2] However, a number of identified substrates do not strictly adhere to this motif, suggesting a more complex substrate recognition mechanism.[1] The following tables summarize the known histone and non-histone substrates of SET7, their methylation sites, and the kinetic parameters of SET7 for selected substrates.

Table 1: Known Histone Substrates of SET7

| Histone | Methylation Site(s) | Functional Consequence |

| H1.0 | K12, K14, K17, K20, K21, K27, K111 | Unknown |

| H1.4 | K34, K121, K129, K159, K171, K177, K192 | Altered DNA binding and secondary structure |

| H2A | K5, K13, K15 | Potential crosstalk with ubiquitination |

| H2B | K15 | Unknown |

| H3 | K4 | Transcriptional activation |

Data compiled from multiple sources.[2][6]

Table 2: Selected Non-Histone Substrates of SET7

| Substrate | Methylation Site(s) | Functional Consequence | Signaling Pathway |

| p53 | K372 (human), K369 (mouse) | Increased stability and transcriptional activity | DNA Damage Response |

| TAF10 | K192 | Enhanced interaction with RNA Polymerase II | General Transcription |

| DNMT1 | K142, K1096 | Proteasomal degradation | Epigenetic Regulation |

| ERα | K302 | Increased stability and transcriptional activity | Estrogen Signaling |

| β-catenin | K180 | Proteasomal degradation | Wnt Signaling |

| YAP | K494 | Cytoplasmic retention | Hippo Signaling |

| STAT3 | Not specified | Transcriptional activation | JAK/STAT Signaling |

| HIF-1α | Not specified | Regulation of transcriptional activity | Hypoxia Response |

| pRb | K810 | Inhibition of phosphorylation, cell cycle arrest | Cell Cycle Control |

| Suv39H1 | K105, K123 | Heterochromatin relaxation | Chromatin Regulation |

| YY1 | K173, K411 | Enhanced DNA binding and transcriptional activity | Transcriptional Regulation |

| TAF7 | K5, K300 | Increased protein stability | Transcriptional Regulation |

| Rpl29 | K5 | Altered subcellular localization | Ribosome Biogenesis |

Data compiled from multiple sources.[2][3][4][7][8][9][10][11][12][13][14][15][16][17]

Table 3: Kinetic Parameters of SET7 for Various Substrates

| Substrate | K_m (μM) | V_max (pmol/min) | k_cat (s⁻¹) |

| Histone H3 (full-length) | 1.21 ± 0.53 | 0.16 ± 0.018 | - |

| Histone H3 peptide | - | 0.19 ± 0.004 | - |

| SAM (with full-length H3) | 2.24 ± 0.97 | 0.047 ± 0.0057 | - |

| SAM (with H3 peptide) | 0.22 ± 0.03 | 0.19 ± 0.004 | - |

| TAF10 peptide (unmodified) | 160 ± 26 | - | 0.023 ± 0.001 |

| TAF10 peptide (K189me1) | 150 ± 24 | - | 0.0011 ± 0.0001 |

| p53 peptide | 69 | - | 1.1 min⁻¹ |

| H4 peptide | 440 | 260 nmol CH₃/min/mg | - |

Data compiled from multiple sources.[18][19]

Experimental Protocols

The identification and characterization of SET7 substrates rely on a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Methylation Assay (Radioactive)

This assay directly measures the transfer of a radioactive methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate protein by SET7.

Materials:

-

Recombinant purified SET7 enzyme

-

Substrate protein or peptide

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Scintillation cocktail and counter or autoradiography film

Protocol:

-

Set up the methylation reaction in a total volume of 20-50 µL. A typical reaction contains:

-

1-5 µg of substrate protein/peptide

-

0.5-1 µg of recombinant SET7

-

1-2 µCi of ³H-SAM

-

1X Methylation buffer

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Visualize the methylated substrate by either:

-

Autoradiography: Expose the membrane to X-ray film at -80°C.

-

Scintillation Counting: Excise the band corresponding to the substrate, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.[20]

-

In Vitro Methylation Assay (Non-Radioactive with LC-MS/MS)

This method detects methylation by the mass shift of the substrate peptide after incubation with SET7 and non-radioactive SAM, followed by mass spectrometry analysis.

Materials:

-

Recombinant purified SET7 enzyme

-

Substrate protein or peptide

-

S-adenosyl-L-methionine (SAM)

-

Methylation buffer (as above)

-

Tris-HCl, DTT, and Iodoacetamide for reduction and alkylation

-

Trypsin

-

LC-MS/MS system

Protocol:

-

Perform the methylation reaction as described in the radioactive assay (steps 1 and 2), but using non-radioactive SAM (100 µM).

-

Reduce and alkylate the protein sample:

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

-

-

Digest the protein with trypsin (typically a 1:50 to 1:100 enzyme-to-substrate ratio) overnight at 37°C.

-

Quench the digestion with formic acid.

-

Analyze the peptide mixture by LC-MS/MS to identify peptides with a mass increase of 14 Da (monomethylation).

Mass Spectrometry-Based Substrate Identification

This approach aims to identify novel SET7 substrates from a complex protein mixture, such as a cell lysate.

Materials:

-

Cell lysate

-

Anti-SET7 antibody or Flag-tagged SET7 for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffers (e.g., RIPA buffer, PBS)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Trypsin

-

LC-MS/MS system

Protocol:

-

Immunoprecipitation (IP):

-

Incubate cell lysate with an anti-SET7 antibody or anti-Flag antibody (for tagged SET7) overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffers to remove non-specific binders.

-

-

On-Bead or In-Solution Digestion:

-

On-Bead: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.

-

In-Solution: Elute the protein complexes from the beads using an elution buffer. Neutralize the eluate and then perform tryptic digestion as described in the non-radioactive in vitro assay.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use database search algorithms to identify proteins that were co-immunoprecipitated with SET7. Putative substrates can be further validated using in vitro methylation assays.[16]

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genomic regions where SET7 is bound, providing insights into the genes it regulates.

Materials:

-

Cultured cells

-

Formaldehyde (for cross-linking)

-

Glycine (for quenching)

-

Lysis buffers (e.g., RIPA buffer)[6]

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-SET7 antibody or antibody against a histone mark (e.g., H3K4me1)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication or enzymatic digestion.[19]

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-SET7 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific chromatin.

-

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.[1][2][18]

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of SET7 enrichment.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the role of SET7 in key signaling pathways.

Experimental Workflows

The following diagrams outline the general workflows for the key experimental techniques described.

Conclusion

The ever-growing list of SET7 substrates underscores its importance as a master regulator in cellular signaling and homeostasis. Its involvement in critical pathways implicated in cancer and other diseases has established it as a promising therapeutic target. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the roles of SET7 and to develop novel therapeutic strategies targeting this multifaceted enzyme. A thorough understanding of its substrate specificity and the downstream consequences of methylation will be crucial for the successful development of selective and effective SET7 inhibitors.

References

- 1. DNA Library Preparation Illumina Protocol (ChIP-seq, CUT&RUN) | Cell Signaling Technology [cellsignal.com]

- 2. genome.med.harvard.edu [genome.med.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]

- 7. neb.com [neb.com]

- 8. journals.asm.org [journals.asm.org]

- 9. encodeproject.org [encodeproject.org]

- 10. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]

- 11. Chromatin Immunoprecipitation (ChIP) Protocol from Tissue [bio-protocol.org]

- 12. Transcription Factor Binding Site Mapping Using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emerging technologies to map the protein methylome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 17. epigentek.com [epigentek.com]

- 18. ChIP-seq Library preparation [protocols.io]

- 19. encodeproject.org [encodeproject.org]

- 20. mdanderson.org [mdanderson.org]

Preclinical Profile of DC-S239: A Selective Histone Methyltransferase SET7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available preclinical data on DC-S239, a potent and selective inhibitor of the histone methyltransferase SET7. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Core Compound Activity

This compound has been identified as a selective inhibitor of SET7, an enzyme involved in the methylation of histone and non-histone proteins, playing a role in various cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) | Selectivity Profile (at 100 μM) |

| SET7 | 4.59 | >90% inhibition |

| DNMT1 | - | <45% inhibition |

| DOT1L | - | <45% inhibition |

| EZH2 | - | <45% inhibition |

| NSD1 | - | <45% inhibition |

| SETD8 | - | <45% inhibition |

| G9a | - | <45% inhibition |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) after 120h |

| MCF7 | Breast Cancer | 10.93 |

| HL60 | Acute Promyelocytic Leukemia | 16.43 |

| HCT116 | Colorectal Carcinoma | No significant effect |

| DHL4 | Diffuse Large B-cell Lymphoma | No significant effect |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies, a generalized protocol for assessing anti-proliferative activity is provided below.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF7, HL60)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically a serial dilution) and a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 120 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

Signaling Pathways and Experimental Workflows

Information on the specific signaling pathways modulated by this compound is not currently available. However, as a SET7 inhibitor, this compound would theoretically impact pathways regulated by SET7-mediated methylation. SET7 is known to methylate various substrates, including histone H3 at lysine 4 (H3K4) and non-histone proteins such as p53. Inhibition of SET7 could therefore lead to alterations in gene expression and affect cellular processes like DNA damage response and cell cycle control.

Hypothetical Signaling Pathway Affected by this compound

Caption: Hypothetical pathway of this compound action via SET7 inhibition and p53 stabilization.

General Experimental Workflow for Preclinical Drug Discovery

Caption: A generalized workflow for preclinical drug discovery and development.

Summary and Future Directions

This compound is a selective inhibitor of SET7 with demonstrated in vitro activity against breast cancer and leukemia cell lines. The currently available data provides a foundation for its potential as an anticancer agent. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available information on:

-

In vivo efficacy: Studies in animal models of cancer are necessary to evaluate the therapeutic potential of this compound.

-

Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining its drug-like properties.

-

Toxicology: In-depth safety and toxicology studies are required to assess the potential adverse effects of this compound.

-

Mechanism of Action: Further studies are needed to elucidate the specific signaling pathways and downstream effects of SET7 inhibition by this compound in cancer cells.

The progression of this compound as a clinical candidate will depend on the successful investigation of these critical preclinical parameters.

Methodological & Application

Application Notes and Protocols for DC-S239, a Selective SET7 Histone Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-S239 is a potent and selective small molecule inhibitor of the histone methyltransferase SET7 (also known as SETD7 or KMT7).[1][2] SET7 is a well-characterized protein lysine methyltransferase that catalyzes the monomethylation of histone H3 at lysine 4 (H3K4me1), a mark associated with transcriptional activation. Beyond its role in chromatin modification, SET7 methylates a variety of non-histone protein substrates, including p53, DNMT1, NF-κB, and TAF10, thereby regulating a wide array of cellular processes such as gene expression, cell cycle control, DNA damage response, and inflammation. The dysregulation of SET7 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.

These application notes provide detailed protocols for in vitro histone methyltransferase (HMT) assays to characterize the inhibitory activity of this compound against SET7. Both a traditional radioactivity-based assay and a non-radioactive, fluorescence-based assay are described to accommodate different laboratory capabilities and preferences.

Data Presentation

Inhibitor Profile of this compound

| Compound | Target HMT | IC50 (µM) | Selectivity Notes |

| This compound | SET7 | 4.59 | Exhibits high selectivity for SET7 over other histone methyltransferases such as DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a.[1] |

Signaling Pathway

SET7 plays a crucial role in regulating the NF-κB signaling pathway, a key mediator of inflammation. In unstimulated cells, the NF-κB p65/p50 heterodimer is held inactive in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus. SET7 can methylate the p65 subunit of NF-κB, which is a critical step for its transcriptional activity. In the nucleus, methylated NF-κB binds to specific DNA sequences in the promoter regions of target genes, recruiting co-activators and initiating the transcription of pro-inflammatory cytokines and other inflammatory mediators. This compound, by inhibiting the methyltransferase activity of SET7, can prevent the methylation of p65, thereby suppressing NF-κB-mediated gene transcription and reducing the inflammatory response.

Experimental Protocols

Two distinct protocols are provided for assessing the in vitro inhibitory activity of this compound on SET7.

Protocol 1: Radioactivity-Based Histone Methyltransferase Assay

This protocol utilizes the incorporation of a tritium-labeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) into a histone substrate, which is a highly sensitive and direct method for measuring HMT activity.

Materials:

-

Recombinant human SET7 enzyme

-

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)) or full-length histone H3 protein

-

This compound

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

S-adenosyl-L-methionine (SAM), non-radioactive

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

Filter plates (e.g., phosphocellulose or SAM²® Biotin Capture plates)

-

Scintillation fluid

-

Microplate scintillation counter

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to achieve the desired final concentrations for the inhibition curve.

-

Dilute the SET7 enzyme and histone H3 substrate in assay buffer to the desired working concentrations. Optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and low micromolar range for the substrate.

-

Prepare a working solution of ³H-SAM by mixing it with non-radioactive SAM in assay buffer. The final SAM concentration should be at or near the Km for SET7.

-

-

Reaction Setup:

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add 20 µL of the SET7 enzyme solution to each well.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

To initiate the reaction, add 25 µL of the histone H3 substrate and ³H-SAM mixture. The final reaction volume is 50 µL.

-

-

Incubation:

-

Incubate the reaction plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Stopping the Reaction and Detection:

-

Stop the reaction by adding an equal volume of stop solution.

-

Transfer the reaction mixture to a filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid or 70% ethanol) to remove unincorporated ³H-SAM.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Non-Radioactive, Fluorescence-Based Coupled-Enzyme Assay

This protocol offers a non-radioactive alternative by measuring the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of SAM-dependent methylation reactions. The amount of SAH is determined using a series of coupled enzymatic reactions that ultimately produce a fluorescent signal.

Materials:

-

Recombinant human SET7 enzyme

-

Histone H3 peptide (e.g., a peptide derived from TAF10, a known non-histone substrate of SET7)

-

This compound

-

S-adenosyl-L-methionine (SAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 1 mM DTT

-

SAH detection kit (containing SAH hydrolase, adenosine deaminase, and a fluorescent probe like resorufin)

-

White, opaque 96-well or 384-well plates

-

Fluorescence microplate reader

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer.

-

Dilute the SET7 enzyme and peptide substrate in assay buffer to the desired working concentrations.

-

Prepare a working solution of SAM in assay buffer.

-

-

HMT Reaction Setup:

-

In a white, opaque multi-well plate, add 5 µL of the diluted this compound or vehicle control.

-

Add 10 µL of the SET7 enzyme solution.

-

Add 10 µL of the peptide substrate solution.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the SAM solution. The final HMT reaction volume is 30 µL.

-

-

HMT Reaction Incubation:

-

Incubate the plate at 30°C for 1-2 hours.

-

-

SAH Detection:

-

Following the HMT reaction, add the SAH detection reagents according to the manufacturer's instructions. This typically involves adding a mixture of SAH hydrolase, adenosine deaminase, and the fluorescent probe.

-

Incubate the plate at room temperature for 30-60 minutes to allow for the development of the fluorescent signal.

-

-

Fluorescence Reading:

-

Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 530/590 nm for resorufin).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound based on the fluorescence signal relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for characterizing the inhibitory activity of this compound against SET7. The choice between the radioactivity-based and fluorescence-based assay will depend on the specific needs and resources of the laboratory. These assays are valuable tools for researchers in the fields of epigenetics, cell signaling, and drug discovery who are investigating the role of SET7 in health and disease and exploring the therapeutic potential of its inhibitors.

References

Application Notes and Protocols for DC-S239 in MCF7 Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DC-S239, a selective inhibitor of the histone methyltransferase SET7, in MCF7 human breast cancer cell culture experiments. Detailed protocols for key assays are provided to facilitate experimental design and execution.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of SET7 (also known as SETD7 or KMT7), a lysine methyltransferase. SET7 is known to methylate both histone and non-histone proteins, thereby playing a crucial role in regulating a variety of cellular processes, including gene expression, cell cycle control, and DNA damage response. In the context of breast cancer, SET7 has a multifaceted and context-dependent role, acting as both a tumor promoter and a suppressor by modulating key signaling pathways. Inhibition of SET7 with this compound offers a valuable tool to investigate these pathways and to explore its potential as a therapeutic agent.

Mechanism of Action in MCF7 Cells

In MCF7 cells, an estrogen receptor-positive (ER+) breast cancer cell line, SET7 has been shown to influence several critical signaling pathways. By inhibiting SET7, this compound is predicted to modulate these pathways, leading to anti-proliferative and pro-apoptotic effects. The IC50 value for this compound in inhibiting the proliferation of MCF7 cells has been reported to be 10.93 μM[1].

Key signaling pathways influenced by SET7 in breast cancer cells include:

-

p53 Pathway: SET7 can methylate p53, a critical tumor suppressor, leading to its stabilization and activation. Inhibition of SET7 may, therefore, impact p53-mediated cell cycle arrest and apoptosis.

-

Estrogen Receptor Alpha (ERα) Signaling: SET7 can methylate ERα, enhancing its stability.[2] By inhibiting SET7, this compound may decrease ERα stability and its transcriptional activity, which is crucial for the growth of ER+ breast cancer cells like MCF7.

-

E2F1 Pathway: SET7 can methylate and destabilize the transcription factor E2F1, which is involved in cell cycle progression.[3] Inhibition of SET7 could, therefore, affect E2F1-mediated gene expression.

-

Epithelial-Mesenchymal Transition (EMT): SET7 has been implicated in the regulation of EMT, a process involved in cancer metastasis. Silencing of SET7 in MCF7 cells has been shown to induce an EMT-like state.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in MCF7 cells.

| Parameter | Value | Cell Line | Reference |

| IC50 (Proliferation) | 10.93 μM | MCF7 | [1] |

Mandatory Visualizations

Signaling Pathway of SET7 Inhibition by this compound in MCF7 Cells

Caption: Predicted signaling effects of this compound in MCF7 cells.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for this compound evaluation in MCF7 cells.

Experimental Protocols

MCF7 Cell Culture

Materials:

-

MCF7 cells (ATCC HTB-22)

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks and plates

Protocol:

-

Culture MCF7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.

Cell Viability Assay (MTT Assay)

Materials:

-

MCF7 cells

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Protocol:

-

Seed MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

Materials:

-

MCF7 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against SET7, p53, ERα, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Seed MCF7 cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for the desired time (e.g., 24, 48 hours).

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Use a loading control like β-actin to normalize the protein expression levels.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

MCF7 cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed MCF7 cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SETD7 Expression Is Associated with Breast Cancer Survival Outcomes for Specific Molecular Subtypes: A Systematic Analysis of Publicly Available Datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogene or Tumor Suppressor: The Coordinative Role of Lysine Methyltransferase SET7/9 in Cancer Development and the Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detecting SET7 Inhibition by DC-S239 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the inhibitory activity of DC-S239 on the histone methyltransferase SET7 (also known as SETD7 or KMT7). The primary method described is Western blotting, a widely used technique to detect and quantify proteins. Here, we focus on monitoring the methylation status of known SET7 substrates, namely histone H3 at lysine 4 (H3K4me1) and the tumor suppressor protein p53 at lysine 372 (p53K372me1), as a readout of SET7 enzymatic activity in a cellular context.

Introduction to SET7 and this compound

SET7 is a protein lysine methyltransferase that plays a crucial role in regulating gene expression and protein function by catalyzing the monomethylation of various histone and non-histone proteins. Its substrates include histone H3, p53, DNMT1, and TAF10, implicating it in diverse cellular processes such as transcription, DNA repair, and cell cycle control. Dysregulation of SET7 activity has been linked to several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound is a selective inhibitor of SET7 with a reported IC50 value of approximately 4.59 μM. It exhibits selectivity over other histone methyltransferases such as DNMT1, DOT1L, EZH2, NSD1, SETD8, and G9a. By inhibiting the catalytic activity of SET7, this compound can modulate the methylation of downstream targets, thereby impacting various cellular pathways.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the catalytic action of SET7 on its substrates and the mechanism of inhibition by this compound.

Caption: Mechanism of SET7-mediated methylation and its inhibition by this compound.

Experimental Data Summary

The following tables summarize key quantitative data for the SET7 inhibitor this compound and antibodies used in this protocol.

Table 1: Inhibitor Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 | 4.59 µM | In vitro enzymatic assay | [1] |

| IC50 | 10.93 µM | MCF7 | [1] |

| IC50 | 16.43 µM | HL60 | [1] |

Table 2: Primary Antibodies for Western Blot

| Target Protein | Host Species | Recommended Dilution | Supplier (Cat. No.) |

| SET7/SETD7 | Rabbit | 1:1000 | Cell Signaling Technology (#2813) |

| H3K4me1 | Rabbit | 1:1000 | Abcam (ab8895) |

| Methyl-p53 (Lys372) | Rabbit | 1:500 - 1:3000 | Thermo Fisher Scientific (PA5-30947) |

| Total Histone H3 | Rabbit | 1:1000 | Abcam (ab1791) |

| Total p53 | Mouse | 1:1000 | Santa Cruz Biotechnology (sc-126) |

| β-Actin | Mouse | 1:5000 | Sigma-Aldrich (A5441) |

Experimental Protocols

This section provides a detailed workflow for assessing SET7 inhibition.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of SET7 inhibition.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., MCF7 or another suitable cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations around the reported IC50 (e.g., 1, 5, 10, 20 µM).

-

Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

-

Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration for observing a significant decrease in substrate methylation.

Cell Lysis and Protein Extraction

-

Washing: Place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate briefly (e.g., 3 cycles of 10 seconds on, 10 seconds off).

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 12-15% SDS-polyacrylamide gel (a higher percentage gel is recommended for resolving low molecular weight proteins like histones). Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (refer to Table 2 for recommended dilutions) in the blocking buffer overnight at 4°C with gentle shaking. It is crucial to run parallel blots for the methylated substrate, total substrate, total SET7, and a loading control (e.g., β-actin).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis and Quantification

-

Capture the images of the Western blots.

-

Use image analysis software (e.g., ImageJ) to perform densitometric analysis of the bands.

-

To assess the inhibition of SET7 activity, calculate the ratio of the methylated substrate signal to the total substrate signal (e.g., H3K4me1/Total H3).

-